4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid

Description

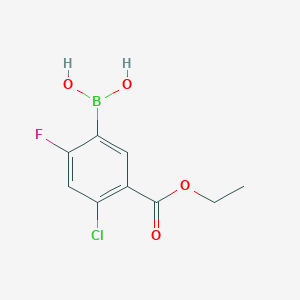

4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid (CAS: 850568-61-5) is a boronic acid derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, and an ethoxycarbonyl (-COOEt) group at position 3. This compound is a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science. The ethoxycarbonyl group enhances solubility in polar solvents and modulates electronic effects, influencing reactivity and stability during reactions .

Properties

IUPAC Name |

(4-chloro-5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClFO4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUHWELFZBBIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199570 | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-25-2 | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325786-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, 4-Chloro-2-fluoro-5-ethoxycarbonylphenyl bromide.

Borylation Reaction: The aryl halide undergoes a borylation reaction using a palladium catalyst and a boronic acid derivative, such as bis(pinacolato)diboron, under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid.

Industrial Production Methods

Industrial production methods for 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibitors:

One of the primary applications of 4-chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is in the development of selective protein kinase inhibitors. Protein kinases are crucial targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. The compound's structure allows it to interact with the ATP-binding sites of various kinases, potentially leading to the inhibition of tumor growth.

Case Study: STK17B Inhibition

A study highlighted the use of boronic acids, including derivatives like 4-chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid, in developing inhibitors for STK17B, a kinase associated with various diseases. The compound demonstrated significant potency and selectivity against STK17B, showcasing its potential as a chemical probe for further biological studies .

Organic Synthesis

Cross-Coupling Reactions:

Boronic acids are widely utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules. The presence of the ethoxycarbonyl group enhances the reactivity of 4-chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid in these reactions, making it a valuable reagent for synthesizing pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid | 85 | Ni catalyst, 120°C, 24 hours |

| 4-Fluorophenylboronic acid | 78 | Pd catalyst, 100°C, 12 hours |

| 3-Methoxyphenylboronic acid | 90 | Pd catalyst, room temperature |

Synthesis of Complex Molecules

The compound can also be employed in synthesizing complex molecular architectures where precise functionalization is required. Its ability to form stable complexes with transition metals facilitates the creation of diverse chemical entities.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this boronic acid can be used to synthesize novel anticancer agents through multi-step synthetic pathways. The incorporation of the boronic acid functionality allows for easy manipulation and modification during synthesis, enabling the development of compounds with enhanced biological activity .

Material Science

Functional Materials:

In addition to its applications in medicinal chemistry and organic synthesis, 4-chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid can be used to create functional materials with specific electronic or photonic properties. Its boron atom can participate in coordination chemistry, leading to new materials for sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent and Molecular Property Comparison

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid increases electrophilicity, accelerating Suzuki couplings but reducing stability under basic conditions .

- Ester vs. Ether Groups : Replacing the ethoxycarbonyl (-COOEt) group with methoxy (-OMe) (e.g., 2-Fluoro-5-methoxyphenylboronic acid) reduces steric hindrance but lowers solubility in polar solvents .

- Heterocyclic Analogs : Pyrimidine-containing analogs (e.g., 4-Chloro-2-(3-trifluoromethylphenyl)pyrimidine-5-boronic acid) exhibit enhanced π-π stacking in drug-receptor interactions, making them preferred for kinase-targeted therapies .

Solubility and Stability Trends

- Ethoxycarbonyl Group: The ethoxycarbonyl substituent in the target compound improves solubility in THF and DMSO compared to non-ester analogs like 4-Chloro-2-fluorophenylboronic acid (solubility: ~10 mM in DMSO) .

- Stability : Boronic acids with EWGs (e.g., -CF₃) require stringent storage (-20°C, moisture-free) due to hydrolysis sensitivity, whereas ethoxycarbonyl derivatives are more stable at room temperature .

Biological Activity

4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid (CAS No. 325786-25-2) is an arylboronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug development.

The molecular formula of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is C11H12BClF O3, and it has a molecular weight of approximately 248.48 g/mol. Its structure includes:

- A chloro group at the para position,

- A fluoro group at the ortho position,

- An ethoxycarbonyl group at the meta position relative to the boronic acid functionality.

The biological activity of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property that allows it to inhibit various enzymes, particularly those involved in metabolic pathways.

Target Enzymes:

- Proteins with Catalytic Sites : The compound can bind to active sites of enzymes, preventing substrate access.

- Kinases : Its structural similarity to known kinase inhibitors suggests potential activity against specific kinases involved in cancer and other diseases .

Biological Activity

Research indicates that 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid exhibits significant biological activities, particularly in inhibiting certain enzymatic pathways:

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit various kinases related to cancer cell proliferation. For instance:

- IC50 Values : The compound showed an IC50 value in the low micromolar range against specific kinases, indicating potent inhibitory effects .

Case Studies

- Cancer Research : In a study focused on breast cancer cell lines, 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid was shown to reduce cell viability significantly, suggesting its potential as an anti-cancer agent.

- Metabolic Pathways : The compound has been evaluated for its effects on metabolic enzymes involved in glucose metabolism, showing promise in modulating insulin signaling pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid has favorable absorption characteristics, with a predicted oral bioavailability based on its chemical structure. However, further studies are needed to fully understand its metabolic stability and clearance rates in vivo.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid | Structure | Low micromolar | Kinase inhibition |

| Methenamine | Structure | Moderate | Antimicrobial |

| Other Arylboronic Acids | Structure | Varies | Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid, and how do substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables coupling with aryl halides. Key factors include:

- Directing effects : The chloro and fluoro substituents (meta and ortho positions) influence regioselectivity during boronation. Fluorine’s electron-withdrawing nature enhances electrophilic substitution at specific positions .

- Protecting groups : The ethoxycarbonyl group may require protection during boronic acid synthesis to prevent side reactions. tert-Butyloxycarbonyl (Boc) or methyl esters are common choices .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (THF, DMF) are standard, with reaction temperatures optimized between 60–100°C .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Purity thresholds >95% are typical for research-grade material .

- Stability : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent boronic acid oxidation. Degradation is indicated by precipitate formation or NMR peak broadening .

Advanced Research Questions

Q. How does the ethoxycarbonyl group impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethoxycarbonyl group introduces steric and electronic effects:

- Steric hindrance : Reduces coupling efficiency with bulky aryl halides. Smaller partners (e.g., iodobenzene) show higher yields .

- Electronic effects : The electron-withdrawing nature deactivates the boronic acid, requiring stronger bases (e.g., K₂CO₃) to activate the palladium catalyst .

- Solubility : Enhances solubility in polar solvents (e.g., DMSO), facilitating homogeneous reaction conditions .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : Boronic acids can exist as cyclic trimeric anhydrides. Use deuterated DMSO for NMR to stabilize the monomeric form .

- Impurity profiling : LC-MS with high-resolution mass spectrometry (HRMS) identifies trace byproducts (e.g., deboronated intermediates) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How do substituent modifications (e.g., replacing ethoxycarbonyl with carboxy) alter biological or catalytic activity?

Methodological Answer:

- Biological activity : The ethoxycarbonyl group enhances membrane permeability compared to carboxylic acids, making it preferable in prodrug design .

- Catalytic applications : Carboxy derivatives act as ligands in transition-metal catalysis, while ethoxycarbonyl analogs are inert, favoring substrate-specific coupling .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact. Boronic acids can hydrolyze to boric acid, which is toxic .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles .

- Waste disposal : Neutralize with aqueous NaOH before disposal to convert boronic acid into less hazardous borate salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.